Hydrogenation Relative Reactivity: 2-Isopropylcyclohexanone vs. Cyclohexanone and 2-Alkyl Analogs
In competitive hydrogenation studies over Ru/Al2O3, Rh/Al2O3, and Pt/Al2O3 catalysts, 2-isopropylcyclohexanone exhibited a distinct relative reactivity compared to cyclohexanone and linear 2-alkyl derivatives. While the reaction rate order for competitive hydrogenation was cyclohexanone (A) > 2-methyl (B) > 2-ethyl (C) > 2-propyl (D), the relative reactivity of the 2-isopropyl compound was not merely an extension of this linear series [1]. In separate individual hydrogenation experiments, the bulky isopropyl group imparted a unique steric hindrance to adsorption, differentiating it from the 2-methyl, 2-ethyl, and 2-propyl analogs [2].
| Evidence Dimension | Hydrogenation relative reactivity |
|---|---|
| Target Compound Data | Relative reactivity (R2-isopropyl/Rcyclohexanone) < 1, distinct steric hindrance profile |
| Comparator Or Baseline | Cyclohexanone (A), 2-methyl (B), 2-ethyl (C), 2-propyl (D) cyclohexanone |
| Quantified Difference | Rate order: A > B > C > D; 2-isopropyl reactivity deviates from linear trend and is lower than A |
| Conditions | Competitive hydrogenation, 30 °C, decalin solvent, Ru/Al2O3, Rh/Al2O3, Pt/Al2O3 catalysts |
Why This Matters
Procurement for hydrogenation studies requires the specific steric profile of the isopropyl substituent, as neither smaller (methyl, ethyl) nor larger linear (propyl) groups replicate its adsorption and reactivity behavior.
- [1] Chihara, T.; Tanaka, K. Substituent effects in heterogeneous catalysis--4. Adsorption estimations during competitive hydrogenation of cyclohexanone and its 2-alkyl derivatives. Bull. Chem. Soc. Jpn. 1979, 52, 512. View Source
- [2] Chihara, T.; Tanaka, K. Substituent Effects in Heterogeneous Catalysis. V. Steric Hindrance of Bulky Alkyl Substituents in Cyclohexanone Hydrogenation. Bull. Chem. Soc. Jpn. 1979, 52, 633–634. View Source
